1-(1-Aminopropan-2-yl)-3-methoxycyclobutan-1-ol
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Overview
Description
1-(1-Aminopropan-2-yl)-3-methoxycyclobutan-1-ol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a cyclobutanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-3-methoxycyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-aminopropan-2-ol with methoxycyclobutanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-3-methoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(1-Aminopropan-2-yl)-3-methoxycyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-3-methoxycyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler compound with similar functional groups but lacking the cyclobutanol ring.
3-Methoxycyclobutanone: Contains the methoxy and cyclobutanone groups but lacks the amino group.
Uniqueness
1-(1-Aminopropan-2-yl)-3-methoxycyclobutan-1-ol is unique due to its combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-3-methoxycyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)8(10)3-7(4-8)11-2/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
PPNULNXLSMKDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CC(C1)OC)O |
Origin of Product |
United States |
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